1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid
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Overview
Description
1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with tert-butoxycarbonyl (Boc) groups. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid typically involves the protection of the piperazine ring with Boc groups. This can be achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine groups.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . The use of such systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc groups. This can be achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the Boc groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used to replace the Boc groups under appropriate conditions.
Major Products
The major products formed from these reactions include the deprotected piperazine derivatives and substituted piperazine compounds, depending on the reagents and conditions used.
Scientific Research Applications
1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds . The Boc-protected piperazine derivatives are valuable in peptide synthesis and the development of drug candidates due to their stability and ease of deprotection .
Mechanism of Action
The primary mechanism of action for 1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical reactions, enabling the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(tert-butoxy)carbonyl]piperazine: Similar structure but without the methyl group on the piperazine ring.
1,4-Bis[(tert-butoxy)carbonyl]-2,5-dimethylpiperazine: Similar structure with additional methyl groups on the piperazine ring.
Uniqueness
1,4-Bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid is unique due to the presence of both Boc groups and a methyl group on the piperazine ring. This combination provides specific steric and electronic properties that can influence its reactivity and suitability for certain synthetic applications .
Properties
IUPAC Name |
2-methyl-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-8-9-18(13(22)24-15(4,5)6)16(7,10-17)11(19)20/h8-10H2,1-7H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKFEZMRZDBUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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